Palonosetron Impurity 8
Overview
Description
Palonosetron Impurity 8 is a chemical compound related to palonosetron, which is a serotonin type 3 receptor antagonist. Palonosetron is primarily used to prevent nausea and vomiting caused by chemotherapy. Impurities like this compound are often studied to understand the purity, stability, and efficacy of the main drug.
Mechanism of Action
Target of Action
Palonosetron Impurity 8, like Palonosetron, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .
Mode of Action
The antiemetic activity of this compound is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the activation of the vomiting reflex, which is often triggered during chemotherapy.
Pharmacokinetics
Palonosetron, a closely related compound, has an absolute bioavailability of approximately 97% following oral administration . It reaches a maximum plasma concentration of around 0.95 ng/mL in about 5 hours . Palonosetron is widely distributed in the body .
Preparation Methods
The synthesis of Palonosetron Impurity 8 involves several steps, including chemical reactions and purification processes. The starting materials are commercially available, and the synthesis typically involves a five-step process. Three of these steps are chemical reactions, while the remaining two are purification and recrystallization . The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Palonosetron Impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Palonosetron Impurity 8 is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and stability of palonosetron.
Biology: It helps in understanding the biological activity and potential side effects of palonosetron.
Medicine: It is used in the development and quality control of antiemetic drugs.
Comparison with Similar Compounds
Palonosetron Impurity 8 can be compared with other similar compounds, such as:
- Palonosetron N-Oxide
- Palonosetron-3-ene N-oxide
- Palonosetron Diastereomer
- Palonosetron-3-ene
These compounds share similar chemical structures and properties but differ in their specific chemical modifications and biological activities . This compound is unique in its specific structural configuration and its role in the quality control of palonosetron.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAOEQLKWKVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138571 | |
Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177793-82-7 | |
Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177793-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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